2-(Methylsulfonamido)benzaldehyde
Overview
Description
It is particularly significant in the synthesis of pharmaceuticals, agrochemicals, and dye intermediates. The compound has a molecular formula of C8H9NO3S and a molecular weight of 199.23 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylsulfonamido)benzaldehyde can be achieved through a two-step, one-pot reduction/cross-coupling procedure. This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with strong nucleophilic organometallic reagents . The reaction conditions typically involve the use of dimethyl carbonate as a green solvent, which benefits from fast reaction times .
Industrial Production Methods: Industrial production methods for this compound often involve the oxidation of toluene derivatives in the presence of suitable catalysts. This process ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(Methylsulfonamido)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of catalysts such as aluminum trichloride.
Major Products:
Oxidation: Formation of 2-(Methylsulfonamido)benzoic acid.
Reduction: Formation of 2-(Methylsulfonamido)benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives.
Scientific Research Applications
2-(Methylsulfonamido)benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(Methylsulfonamido)benzaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, participating in nucleophilic addition reactions. It can also form stable intermediates that facilitate further chemical transformations .
Comparison with Similar Compounds
Benzaldehyde: A simpler aromatic aldehyde with similar reactivity but lacks the sulfonamide group.
2-(Methylsulfonamido)benzoic acid: An oxidized form of 2-(Methylsulfonamido)benzaldehyde.
2-(Methylsulfonamido)benzyl alcohol: A reduced form of this compound.
Uniqueness: this compound is unique due to the presence of both an aldehyde and a sulfonamide group, which allows it to participate in a wider range of chemical reactions compared to its simpler analogs .
Properties
IUPAC Name |
N-(2-formylphenyl)methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S/c1-13(11,12)9-8-5-3-2-4-7(8)6-10/h2-6,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUPNWLTAGQULX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90468872 | |
Record name | 2-(METHYLSULFONAMIDO)BENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90468872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94532-99-7 | |
Record name | 2-(METHYLSULFONAMIDO)BENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90468872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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